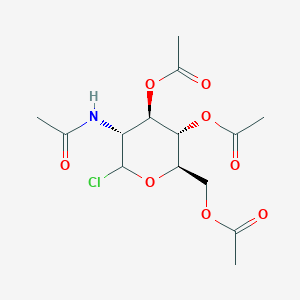

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide

Description

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is a chemically modified derivative of glucosamine, a naturally occurring amino sugar. This compound features a chloro substituent at the anomeric carbon (C1) and acetyl protecting groups at the 3-, 4-, and 6-hydroxyl positions. It is primarily used as a glycosyl donor in oligosaccharide synthesis due to the reactive 1-chloro group, which facilitates glycosidic bond formation under mild conditions. The acetyl groups enhance solubility in organic solvents and stabilize the intermediate during coupling reactions.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYKQAWUWXLPD-GNMOMJPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide typically involves the acetylation of glucosamine followed by chlorination. The process begins with the protection of the hydroxyl groups of glucosamine using acetyl groups to form 3,4,6-tri-O-acetyl-glucosamine. This intermediate is then reacted with acetyl chloride in the presence of a base such as pyridine to introduce the chloro group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Common Reagents and Conditions

Major Products Formed

Substitution Reactions: The major products are N-substituted glucosamine derivatives.

Hydrolysis: The major product is deacetylated glucosamine.

Scientific Research Applications

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. 3-Chloro-N-phenyl-phthalimide ()

Although structurally distinct (a phthalimide vs. a glucosaminide), this compound shares the use of a chloro substituent as a reactive site. In 3-chloro-N-phenyl-phthalimide, the chloro group enables polymerization into polyimides, emphasizing its role in creating high-purity intermediates for material science. Comparatively, the 1-chloro group in N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is critical for glycosylation efficiency. Both compounds highlight the importance of chloro functionality in synthetic chemistry, though their applications diverge (materials vs. biochemical synthesis) .

b. Acetylated Glucosamine Derivatives (e.g., 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose) Unlike this compound, this derivative lacks the anomeric chloro group, making it less reactive in glycosylation. However, the extensive acetylation improves stability and crystallinity, a feature shared with the compound of interest. Studies suggest that partial acetylation (as in the tri-O-acetylated form) balances reactivity and solubility, which is advantageous for controlled synthesis .

c. 2-Azido-2-deoxy-1-chloro-3,4,6-tri-O-acetyl-glucosamine This analogue replaces the N-acetyl group with an azide, enhancing its utility in "click chemistry." While both compounds utilize the 1-chloro group for glycosylation, the azide derivative offers orthogonal reactivity for post-synthetic modifications.

Reactivity and Conformational Analysis

The puckering of the glucopyranose ring () influences the spatial orientation of substituents. For this compound, the chair conformation (C1) is favored due to steric effects from the acetyl groups. This contrasts with less substituted analogues (e.g., 1-chloro-glucosamine), where ring puckering may adopt boat or skew conformations, reducing reaction stereoselectivity .

Data Table: Key Properties of Comparable Compounds

| Compound | Substituents | Reactivity (Anomeric Position) | Stability | Primary Application |

|---|---|---|---|---|

| This compound | Cl (C1), Ac (C3,4,6), NAc (C2) | High (Cl as leaving group) | Moderate | Oligosaccharide synthesis |

| 3-Chloro-N-phenyl-phthalimide | Cl (C3), Ph (N-substituent) | Moderate (polymerization) | High | Polyimide monomers |

| 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose | Ac (C1,2,3,4,6) | Low (no leaving group) | High | Protecting group strategies |

| 2-Azido-2-deoxy-1-chloro-3,4,6-tri-O-acetyl-glucosamine | Cl (C1), N3 (C2), Ac (C3,4,6) | High (Cl and N3 reactivity) | Low | Click chemistry applications |

Biological Activity

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is a derivative of glucosamine that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that derivatives of N-acetylglucosamine exhibit significant antimicrobial activity. For instance, Allobetulin N-acetylglucosaminide has shown selective bacteriostatic activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections . This antimicrobial effect may be attributed to the compound's ability to interfere with bacterial cell wall synthesis.

Enzymatic Interactions

This compound is also known to interact with various enzymes involved in carbohydrate metabolism. Specifically, it may act as a substrate or inhibitor for β-N-acetylglucosaminidases, which are enzymes that hydrolyze glycosidic bonds in glycoproteins and glycolipids . This interaction can have implications in understanding metabolic disorders where glycosaminoglycans are involved.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and antimicrobial activity of glucosamine derivatives demonstrated that compounds similar to this compound possess selective activity against pathogenic bacteria. The findings highlighted the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections .

Study 2: Enzyme Inhibition

Another research effort investigated the inhibitory effects of glucosamine derivatives on β-N-acetylglucosaminidases. The study found that certain acetylated glucosamines could significantly reduce enzyme activity, suggesting their potential role in managing conditions characterized by excessive glycosaminoglycan degradation .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Synthesis Method | Acetylation followed by chlorination |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Enzyme Interaction | Inhibits β-N-acetylglucosaminidases |

| Potential Applications | Antibiotic alternatives; metabolic disorder management |

Q & A

Basic Research Questions

Q. What are the key structural features and reactivity patterns of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide in glycosylation reactions?

- Methodological Answer : The compound’s reactivity is governed by the 1-chloro group, which acts as a leaving group, facilitating nucleophilic substitution. The acetyl groups at positions 3, 4, and 6 protect hydroxyl moieties, directing regioselectivity during glycosidic bond formation. For example, in condensation reactions with peptides (e.g., L-alanyl-D-isoglutamine benzyl ester), the mixed anhydride method is employed to activate the carbohydrate donor, enabling selective coupling . Structural analysis via - and -NMR confirms substitution patterns and stereochemistry .

Q. How is this compound synthesized, and what purity thresholds are critical for downstream applications?

- Methodological Answer : Synthesis typically involves selective acetylation of glucosamine derivatives followed by chlorination at the anomeric position. Purity is assessed using reverse-phase HPLC with UV detection (210–220 nm) and mass spectrometry. Impurities exceeding 2% (e.g., residual acetyl chloride or deprotected intermediates) can compromise glycosylation efficiency. Recrystallization in ethyl acetate/hexane mixtures improves purity to >98% .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies anomeric proton signals (δ 5.5–6.2 ppm) and acetyl groups (δ 1.8–2.1 ppm). -NMR confirms the chloro-substituted anomeric carbon (δ ~85 ppm) and acetyl carbonyls (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] at m/z 468.1) and fragmentation patterns to confirm substituent positions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,6-O-acetyl groups influence the reactivity of the anomeric chlorine in enzymatic vs. chemical glycosylation?

- Methodological Answer : The acetyl groups create steric hindrance, reducing accessibility for glycosyltransferases but enhancing stability in chemical glycosylation. For enzymatic studies, partial deprotection (e.g., using lipases) may be required. Kinetic studies using -NMR (with fluorinated analogs) reveal that electron-withdrawing acetyl groups increase the electrophilicity of the anomeric center, accelerating chemical glycosylation rates by ~30% compared to non-acetylated analogs .

Q. What experimental strategies resolve contradictions in reported glycosylation yields when using this donor under varying solvent conditions?

- Methodological Answer : Discrepancies arise from solvent polarity effects on transition states. In polar aprotic solvents (e.g., DMF), competing hydrolysis of the chloro group reduces yields (<50%). A mixed solvent system (CHCl:EtO, 4:1) stabilizes the oxocarbenium ion intermediate, improving yields to >75%. Controlled moisture levels (<50 ppm HO) and low temperatures (−20°C) further suppress side reactions .

Q. How can computational modeling predict the conformational flexibility of this compound in solution?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER force fields incorporate ring puckering coordinates (Cremer-Pople parameters) to model chair-to-twist-boat transitions. Coupled with NOESY NMR data, these simulations reveal that the 3-O-acetyl group stabilizes the chair conformation, reducing activation energy for ring flipping by ~5 kcal/mol compared to derivatives lacking 3-O-acetylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.